1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide
Beschreibung
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide is a fascinating compound with a unique chemical structure. It's part of the broader class of heterocyclic compounds, notable for its inclusion of multiple functional groups that contribute to its potential reactivity and applications in various fields of science and industry.
Eigenschaften
IUPAC Name |
1-[5-(furan-2-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-14(23)10-4-7-22(8-5-10)17-20-15-13(16(24)21-17)11(3-6-19-15)12-2-1-9-25-12/h1-3,6,9-10H,4-5,7-8H2,(H2,18,23)(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNENULGRVZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide typically involves multiple steps:
Formation of the pyrido[2,3-d]pyrimidine core: : This could involve the reaction of appropriate starting materials under conditions that promote the formation of the heterocyclic ring system.
Introduction of the furyl group: : This step would incorporate the furan moiety, likely through a substitution reaction.
Coupling with piperidinecarboxamide: : This final step attaches the piperidinecarboxamide moiety, completing the molecule.
Industrial methods would focus on optimizing these reactions to achieve higher yields and purity, potentially involving catalytic processes or advanced synthetic techniques to streamline production.
Analyse Chemischer Reaktionen
This compound is expected to undergo a variety of chemical reactions:
Oxidation: : Given the presence of the furan ring, the compound might undergo oxidation reactions.
Reduction: : Reduction could modify the oxo group in the pyrido[2,3-d]pyrimidine core.
Substitution: : The compound could participate in substitution reactions at the piperidine or furan rings.
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution conditions involving nucleophiles. Products of these reactions would vary, leading to derivatives that could potentially be more reactive or possess different properties.
Wissenschaftliche Forschungsanwendungen
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide has significant research applications:
Chemistry: : Its unique structure makes it a subject of interest for studies involving heterocyclic chemistry and the synthesis of novel compounds.
Biology: : The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications could be explored based on its biological activity, such as antimicrobial or anticancer properties.
Industry: : It might find use in material science for the development of new materials with specific properties.
Wirkmechanismus
The specific mechanism of action would depend on its biological target:
Molecular targets: : The compound could interact with enzymes, receptors, or nucleic acids.
Pathways involved: : It might modulate biochemical pathways by inhibiting or activating specific targets, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other heterocyclic compounds such as:
1-[5-(2-furyl)-4-oxo-3,4-dihydroisoquinoline-2-yl]-4-piperidinecarboxamide: : Another compound with a similar structure but different ring system.
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrrolo[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide: : Differing by the central heterocyclic ring.
1-[5-(2-furyl)-4-oxo-3,4-dihydroquinazoline-2-yl]-4-piperidinecarboxamide: : A similar compound with a different ring and reactivity.
Each of these compounds would have unique reactivity and applications, influenced by their specific structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
